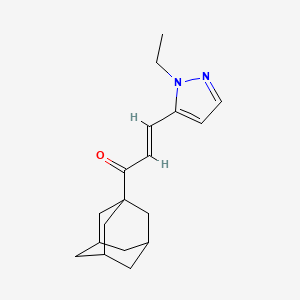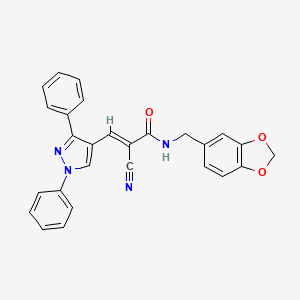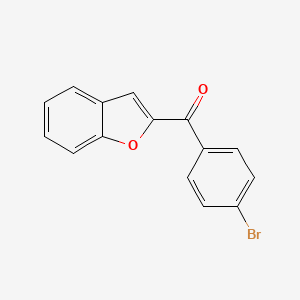
1-(1-adamantyl)-3-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds containing an adamantane fragment, such as "1-(1-adamantyl)-3-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one," involves reactions starting from adamantyl-substituted 1,3- and 1,4-diketones. These processes yield various pyrazole and dihydropyrazolones, highlighting the versatility and reactivity of the adamantane moiety in constructing complex molecular frameworks (Kon’kov & Moiseev, 2009). Further synthesis efforts led to the development of 3(5)-(1-adamantyl)pyrazoles, demonstrating the compound's complex molecular structure and the formation of tetramers through hydrogen bonds (Claramunt et al., 2000).
Molecular Structure Analysis
The molecular structure of 3(5)-(1-adamantyl)pyrazoles, closely related to the target compound, shows that the compound crystallizes in tetramers formed by units of the 5-adamantyl tautomer, linked by N–H⋯N hydrogen bonds. This structure emphasizes the significance of the adamantyl group in determining the spatial arrangement and stability of the molecule through non-covalent interactions (Claramunt et al., 2000).
Chemical Reactions and Properties
Adamantyl-substituted pyrazoles undergo various chemical transformations, including nitration and oxidation, highlighting the reactivity of the pyrazole ring and the adamantyl substituent. These reactions are crucial for further functionalization and application of such molecules in different chemical contexts (Claramunt et al., 2000).
Aplicaciones Científicas De Investigación
Antiviral Activities
Adamantane derivatives have been synthesized and assessed for their antiviral properties, particularly against the smallpox vaccine virus. Notably, ethyl-3-(1-adamantyl)-5-(4-methylphenyl)-1H-pyrazole-4-carboxylate exhibited significant anti-smallpox activity, showcasing the potential of adamantane derivatives in antiviral research (Moiseev et al., 2012).
Synthesis and Chemical Transformations
The synthesis of pyrazoles and pyrazolones from 1,3- and 1,4-diketones in the adamantane series highlights the versatility of these compounds in organic synthesis. These processes enable the creation of various pyrazole and dihydropyrazolone derivatives, offering a rich chemistry for further exploration (Kon’kov & Moiseev, 2009).
Molecular Interactions and Crystallography
Research on adamantane-1,3,4-thiadiazole hybrid derivatives has provided valuable insights into noncovalent interactions, including hydrogen bonding and molecular dynamics, through crystallographic and quantum theory of atoms in molecules (QTAIM) analysis. These findings contribute to a deeper understanding of molecular structures and interactions in adamantane derivatives (El-Emam et al., 2020).
Synthesis of Functionalized Pyrazoles
The development of methods for synthesizing pyrazoles with functionalized substituents opens avenues for creating ligands and other biologically active molecules. This synthetic flexibility demonstrates the potential of adamantane and pyrazole derivatives in medicinal chemistry and material science (Grotjahn et al., 2002).
Propiedades
IUPAC Name |
(E)-1-(1-adamantyl)-3-(2-ethylpyrazol-3-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-2-20-16(5-6-19-20)3-4-17(21)18-10-13-7-14(11-18)9-15(8-13)12-18/h3-6,13-15H,2,7-12H2,1H3/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVKCJGSKISEOO-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C=CC(=O)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=CC=N1)/C=C/C(=O)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-benzyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4631777.png)


![methyl 2-{[(2-{[(2,4-difluorophenyl)amino]carbonothioyl}hydrazino)carbonothioyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4631796.png)
![4-{[(cyclohexylamino)carbonyl]amino}-N-(4,5-dimethyl-3-isoxazolyl)benzenesulfonamide](/img/structure/B4631806.png)
![2-{[(4-bromophenyl)sulfonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4631814.png)
![3,5-dichloro-2-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B4631815.png)


![5-(difluoromethyl)-3-methyl-1-[(2-phenylcyclopropyl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4631838.png)
![N-(3-acetylphenyl)-N'-[4-chloro-2-(trifluoromethyl)phenyl]urea](/img/structure/B4631843.png)
![2-[({1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B4631855.png)
![ethyl {2-[(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B4631856.png)
![4,4-dimethyl-5-(1-naphthoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4631863.png)